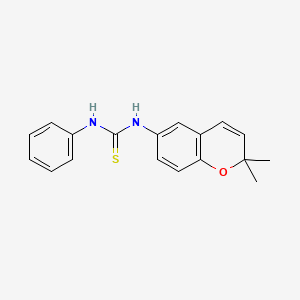![molecular formula C16H23NO5 B12600409 (Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester CAS No. 917562-10-8](/img/structure/B12600409.png)
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester involves several steps. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the esterification of the carboxylic acid group with methanol. The reaction conditions typically involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other functional sites. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid: Similar structure but without the methyl ester group.
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)propionic acid methyl ester: Similar structure with a propionic acid instead of acetic acid.
Uniqueness
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields. Its Boc protection and esterification make it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
917562-10-8 |
|---|---|
Formule moléculaire |
C16H23NO5 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
methyl 2-[1-(4-hydroxyphenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C16H23NO5/c1-11(12-6-8-13(18)9-7-12)17(10-14(19)21-5)15(20)22-16(2,3)4/h6-9,11,18H,10H2,1-5H3 |
Clé InChI |
OVYPCEDGOOVVTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)N(CC(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


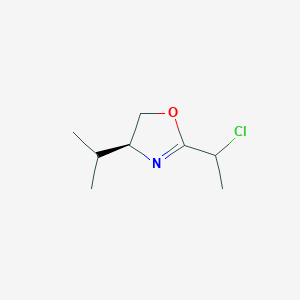
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
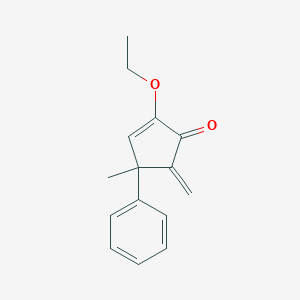
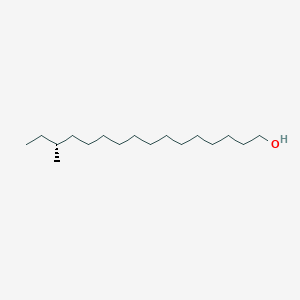
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
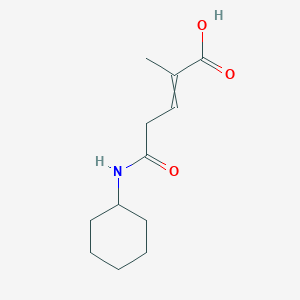
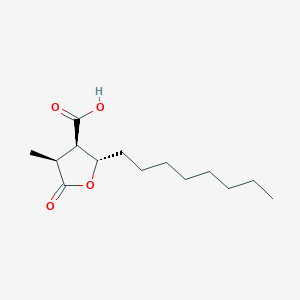
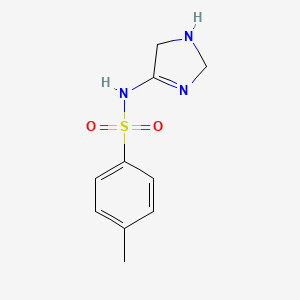
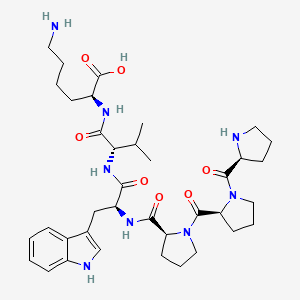
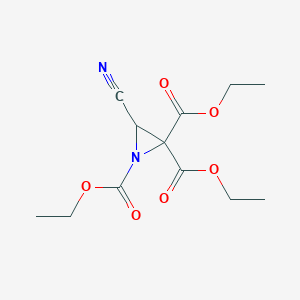
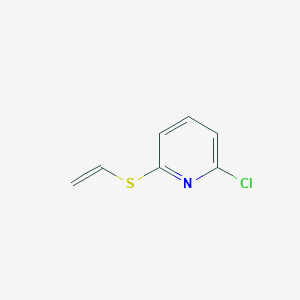
![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)
